molecular formula C21H22N4O2 B5511667 (1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5511667
M. Wt: 362.4 g/mol
InChI Key: LAXPYPPQJLHLEO-DOTOQJQBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex chemical reactions, often aiming at targeting specific receptors in the brain. For example, CP-810,123, a compound with a somewhat similar structure, was synthesized for its potential in treating cognitive disorders in schizophrenia and Alzheimer's disease through its action as an alpha 7 nicotinic acetylcholine receptor agonist. This process highlights the intricate methods required to produce these compounds, focusing on achieving high selectivity and potency, as well as favorable pharmacokinetic properties (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by their complex bicyclic or tricyclic frameworks, incorporating multiple functional groups that contribute to their activity and selectivity. Structural analysis, often through X-ray crystallography or NMR spectroscopy, is crucial for understanding the conformation and reactivity of these molecules. For instance, studies on similar diazabicyclo compounds reveal their conformational preferences and the impact of substituents on their structure (Weber et al., 2001).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, reflecting their reactivity and potential for further chemical modification. For example, the synthesis of benzoxazole derivatives and their subsequent reactions highlight the versatility and reactivity of the core structure, enabling the derivation of compounds with targeted biological activities. The ability to undergo specific reactions, such as cycloadditions, rearrangements, and substitutions, is pivotal for the development of new compounds with enhanced properties (Shaabani et al., 2009).

properties

IUPAC Name

(1S,5R)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-5-8-19-18(10-14)23-21(27-19)24-11-15-6-7-17(13-24)25(20(15)26)12-16-4-2-3-9-22-16/h2-5,8-10,15,17H,6-7,11-13H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXPYPPQJLHLEO-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N3CC4CCC(C3)N(C4=O)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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